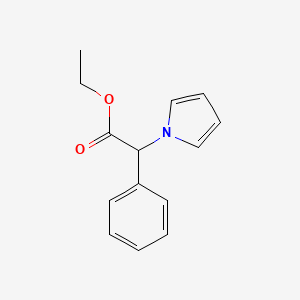![molecular formula C14H7ClF3N3O2S B1621202 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 159885-82-2](/img/structure/B1621202.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Scientific Research Applications
Structural and Spectroscopic Analysis
Crystal Structure and Spectroscopic Techniques
Compounds structurally related to "1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" have been studied using crystallography and spectroscopic techniques to unambiguously determine their structures. For example, Kumarasinghe et al. (2009) described the synthesis and crystal structure of related pyrazole derivatives, emphasizing the role of X-ray crystallography in identifying regioisomers and detailing molecular conformations (Kumarasinghe, Hruby, & Nichol, 2009).
Quantum Chemical Analysis
Quantum Chemical Methods
Alaşalvar et al. (2014) performed a detailed quantum chemical analysis on a pyrazole compound, providing insights into molecular geometry, vibrational frequencies, and electronic properties. Such analyses help predict the reactivity and stability of compounds, offering a foundation for further experimental or theoretical research (Alaşalvar, Soylu, Ünver, Ocak İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Biological Applications
Antimicrobial and Anticancer Properties
Several studies focus on the biological activities of pyrazole derivatives. For instance, novel pyrazolyl-thiazoles have been synthesized to explore their antidiabetic properties, indicating the potential of such compounds in medicinal chemistry and drug development. The research highlighted promising in vitro antidiabetic activity among synthesized compounds, suggesting their utility in future drug design (Biointerface Research in Applied Chemistry, 2020).
Material Science Applications
Nonlinear Optical Properties
Chandrakantha et al. (2013) investigated N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their nonlinear optical properties, highlighting the potential of pyrazole derivatives in optical materials science. This research demonstrated that specific pyrazole derivatives could serve as candidates for optical limiting applications, showcasing the versatility of pyrazole compounds beyond biological applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2S/c15-8-3-1-7(2-4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSSIDJMQWKVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363358 | |
| Record name | 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159885-82-2 | |
| Record name | 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)



![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)





![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)